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Clinical Outcomes: Monotherapy vs. Combination
Therapy

The following table synthesizes efficacy and safety data from clinical trials in different patient populations.

Aspect
Milademetan
Monotherapy

Milademetan +
Azacitidine (for
AML/MDS) [1]

Milademetan + LDAC
± Venetoclax (for
AML) [2]

Patient Population Relapsed/Refractory (R/R)

AML or high-risk MDS [1]

R/R AML or high-risk

MDS [1]

R/R or Newly

Diagnosed (unfit) TP53
wild-type AML [2]

Recommended
Dosing Schedule

160 mg QD for 14-21 days
of a 28-day cycle [1]

160 mg QD on Days 5-
14 of a 28-day cycle

(with AZA on Days 1-7)
[1]

Various dose levels
with LDAC (e.g., 120

mg starting dose) [2]

| Key Efficacy Outcomes | - CR: 4.2% (2/48)

CRi: 2.1% (1/48)
Composite CR (CRc): 6.3% [1] | - CR: 0%
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CRi: 13.3% (2/15)

Composite CR (CRc): 13.3% [1] | - Overall Response (CR/CRi): 12.5% (2/16) [2] | | Common
Treatment-Emergent Adverse Events (TEAEs) | TEAEs in 82.5% of patients [1] | TEAEs in 64.7%

of patients [1] | All patients experienced at least one TEAE [2] | | Frequent & Notable Toxicities | -
Dose-limiting toxicities: Gastrointestinal, fatigue, renal/electrolyte abnormalities [1]

Hematologic toxicities common [3] | - Not specified in detail, but TEAEs were reported [1] | -
Gastrointestinal toxicity was significant and dose-limiting (50% of patients had ≥ grade 3) [2]

Infections were common [2] | | Overall Assessment | Modest clinical efficacy, relatively well-tolerated
in a challenging population [1] | Modest clinical efficacy, different safety profile vs monotherapy [1] |

Modest response rates with recognizable GI toxicity [2] |

For solid tumors, a phase I monotherapy study established a recommended dose of 260 mg once daily for 3

out of 14 days in a 28-day cycle. This intermittent schedule was designed to mitigate dose-limiting

hematologic toxicities like thrombocytopenia (29.0%) and neutropenia (15.0%), while showing notable

single-agent activity in dedifferentiated liposarcoma (DDLPS) [3].

Experimental Protocols & Preclinical Rationale

Understanding the methodology behind the clinical data is crucial for interpreting the results.

Monotherapy Clinical Trial Design (Hematologic Malignancies) [1]

Study Type: Phase 1, open-label, non-randomized dose escalation (NCT02319369).
Patient Eligibility: Adults with R/R AML or high-risk MDS, with wild-type TP53 status, and adequate

organ function. Key exclusions included known TP53 mutations and significant cardiovascular
disease.

Dosing Regimens: Multiple schedules were tested, including once-daily dosing for 21 days (QD
21/28), 7 days (QD 7/28), and 3 days twice per cycle (QD 3/14x2).

Primary Endpoint: Safety, including TEAEs, serious adverse events (SAEs), and dose-limiting
toxicities (DLTs). The maximum tolerated dose (MTD) was determined using a Bayesian logistic

regression model (BLRM).
Efficacy Assessment: Response was evaluated according to 2017 European LeukemiaNet (ELN)

criteria.

Preclinical Rationale for Key Combinations Research into milademetan combinations is driven by the

goal of overcoming the limitations of single-agent therapy.

With Azacitidine or LDAC/Venetoclax: The rationale is to achieve clinical synergy by combining a
mechanism that stabilizes p53 (via MDM2 inhibition) with established cytotoxic or pro-apoptotic
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agents (cytarabine) and a direct inhibitor of the anti-apoptotic protein BCL-2 (venetoclax) [2].

With MEK Inhibitors (e.g., Trametinib): In lung adenocarcinoma (LUAD) models with MDM2
amplification, single-agent MDM2 inhibition was found to activate ERK phosphorylation. This

activation can be suppressed by adding a MEK inhibitor. The combination demonstrated synergistic
growth inhibition and was more effective than either agent alone in patient-derived xenograft models,

suggesting a strategy to prevent adaptive resistance [4].
With ONC201: Preclinical data suggests that the small molecule imipridone ONC201 can suppress

the feedback-driven increase in MDM2 expression that often occurs with MDM2 inhibitor
monotherapy. The combination showed synergistic effects on cell viability and enhanced stabilization

of p53 [5].

Mechanisms and Workflows in Research

The following diagrams illustrate the core biological pathway targeted by milademetan and a generalized

workflow for testing its combinations, which may be useful for your research planning.
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Preclinical Combo Therapy Workflow
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Key Insights for Drug Development

Intermittent Dosing is Critical: The established intermittent schedules (e.g., 3/14 days or 14/28
days) are essential for managing on-target hematologic toxicities and making prolonged treatment

feasible [1] [3].
Combination Toxicity Profile: While hematologic toxicity is a class effect of MDM2 inhibition,

combination regimens can introduce new challenges. Notably, the combination with LDAC/venetoclax
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in AML was associated with significant, dose-limiting gastrointestinal toxicity, which is a critical safety

consideration for future protocol development [2].
Biomarker-Driven Patient Selection: The modest efficacy seen across trials underscores the

importance of identifying predictive biomarkers beyond TP53 wild-type status. Research into MDM2
amplification levels, specific co-occurring oncogenic drivers, and proteomic profiles may help enrich

for responsive patient populations [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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